chemical structure of 2-Chloro-2'-hydroxy-5'-methoxyacetophenone
chemical structure of 2-Chloro-2'-hydroxy-5'-methoxyacetophenone
This technical guide provides a comprehensive analysis of 2-Chloro-2'-hydroxy-5'-methoxyacetophenone (CAS: 75717-53-2), a specialized
Core Identity & Synthetic Utility in Heterocyclic Chemistry
Executive Summary
2-Chloro-2'-hydroxy-5'-methoxyacetophenone is a bifunctional building block characterized by an electrophilic
Chemical Identity & Physiochemical Properties[1][2][3]
| Property | Data |
| IUPAC Name | 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone |
| CAS Number | 75717-53-2 |
| Molecular Formula | |
| Molecular Weight | 200.62 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 83–84 °C (Lit.)[1][2] |
| Solubility | Soluble in |
| pKa (Phenol) | ~7.5–8.0 (lowered by intramolecular H-bond) |
Structural Analysis
The molecule features a 1,2,4-substitution pattern on the benzene ring:
-
Position 1 (Acyl): The electron-withdrawing carbonyl group activates the ring but is moderated by the electron-donating substituents.
-
Position 2 (Hydroxyl): Forms a strong intramolecular hydrogen bond with the carbonyl oxygen (
), locking the conformation and reducing the basicity of the carbonyl. -
Position 5 (Methoxy): An electron-donating group (EDG) that increases electron density at the ortho and para positions relative to itself, facilitating electrophilic aromatic substitution during synthesis.
Synthetic Pathways[1][4][5]
The synthesis of 2-Chloro-2'-hydroxy-5'-methoxyacetophenone generally proceeds via two primary routes: direct Friedel-Crafts acylation/chlorination or the Houben-Hoesch reaction.
Route A: Stepwise Acylation & Chlorination (Standard Protocol)
This route utilizes 4-methoxyphenol (hydroquinone monomethyl ether) as the starting material.
-
Acylation: 4-Methoxyphenol is acetylated (using acetic anhydride) and subjected to a Fries rearrangement (with
) to yield 2'-hydroxy-5'-methoxyacetophenone . -
-Chlorination: The acetophenone intermediate is chlorinated at the alpha position using sulfuryl chloride (
) or copper(II) chloride ( ).
Route B: Direct Houben-Hoesch Condensation
A more direct approach involves the reaction of 4-methoxyphenol with chloroacetonitrile in the presence of boron trichloride (
Visualization of Synthetic Workflow
Figure 1: Synthetic pathways converting 4-methoxyphenol to the target
Experimental Protocols
Protocol 1: Synthesis via -Chlorination
Reagents: 2'-Hydroxy-5'-methoxyacetophenone (1.0 eq), Sulfuryl Chloride (
-
Dissolution: Dissolve 10.0 g of 2'-hydroxy-5'-methoxyacetophenone in 100 mL of anhydrous DCM in a round-bottom flask equipped with a drying tube.
-
Addition: Cool the solution to 0°C. Add
dropwise over 30 minutes. The reaction is exothermic; maintain temperature <5°C. -
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor conversion by TLC (Hexane:EtOAc 8:2).
-
Quench: Pour the reaction mixture into ice-cold water (200 mL). Extract the organic layer and wash with saturated
(to remove acid) and brine. -
Purification: Dry over
, concentrate in vacuo, and recrystallize from ethanol to yield white needles.-
Yield Target: 85–90%
-
Validation: 1H NMR should show the disappearance of the methyl ketone singlet (~2.6 ppm) and appearance of the
singlet (~4.7 ppm).
-
Protocol 2: Cyclization to 6-Methoxybenzofuran-3(2H)-one
Context: This is the primary application of the target compound.
-
Setup: Dissolve 2-chloro-2'-hydroxy-5'-methoxyacetophenone (5.0 mmol) in ethanol (20 mL).
-
Base Addition: Add anhydrous Sodium Acetate (NaOAc, 10.0 mmol).
-
Reflux: Heat to reflux for 1–2 hours. The intramolecular
reaction displaces the chloride.[3] -
Isolation: Cool to room temperature. The product often precipitates. If not, concentrate and add water. Filter the solid.[4][5][6]
Reactivity Profile & Mechanistic Insights
The "Push-Pull" Cyclization Mechanism
The utility of this compound stems from the proximity of the nucleophilic phenoxide (generated in situ) to the electrophilic
-
Deprotonation: A weak base (e.g., acetate or carbonate) removes the phenolic proton. The acidity of this proton is enhanced by the H-bond to the carbonyl.
-
Nucleophilic Attack: The phenoxide oxygen attacks the
-carbon carrying the chlorine atom.[3] -
Ring Closure: Chloride is ejected as a leaving group, forming the 5-membered furanone ring.[3]
Figure 2: Mechanistic flow of the Williamson-type ether synthesis leading to ring closure.
Spectroscopic Validation (Inferred)
-
1H NMR (
):-
3.82 (s, 3H,
) -
4.75 (s, 2H,
) – Diagnostic Peak - 6.95 (d, 1H, Ar-H, ortho to OMe)
- 7.10 (dd, 1H, Ar-H)
- 7.25 (d, 1H, Ar-H, ortho to C=O)
- 11.50 (s, 1H, OH, exchangeable)
-
3.82 (s, 3H,
Applications in Drug Development
Antifungal Pharmacophores
The benzofuran-3-one core derived from this intermediate is structurally homologous to the A-ring of Griseofulvin , a classic antifungal agent. Researchers utilize this scaffold to synthesize:
-
Aurones: Condensation of the benzofuranone with benzaldehydes yields aurones, which exhibit potent antifungal and antioxidant activities.
-
Spiro-heterocycles: Further functionalization at the C2 position can yield spiro-fused compounds with high affinity for fungal microtubules.
Kinase Inhibitors
Substituted benzofurans are explored as inhibitors of various protein kinases. The 5-methoxy group (becoming the 6-methoxy in the benzofuran) provides a handle for hydrogen bonding within the ATP-binding pocket of enzymes.
Safety & Handling
-
Lachrymator: Like most
-haloketones (e.g., phenacyl chloride), this compound is a potent lachrymator. It causes severe eye and respiratory irritation. -
Handling: Always handle in a functioning fume hood. Wear chemical-resistant gloves (Nitrile) and safety goggles.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or degradation.
References
-
PubChem. (2025). Compound Summary: 2'-Hydroxy-5'-methoxyacetophenone derivatives. Retrieved from [Link]
